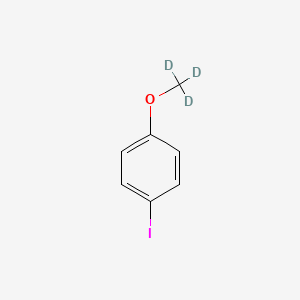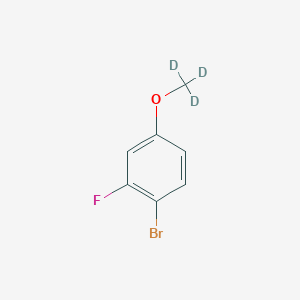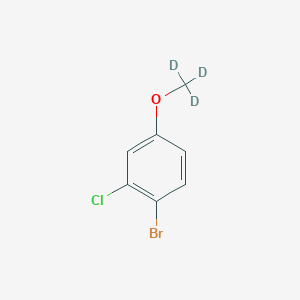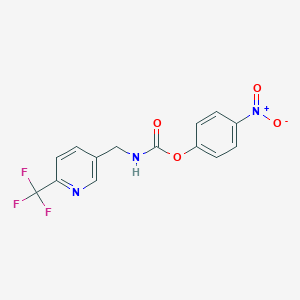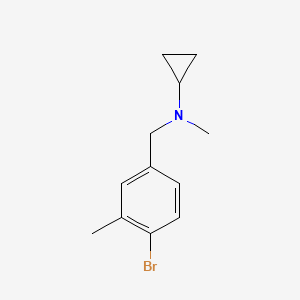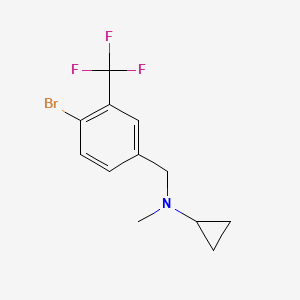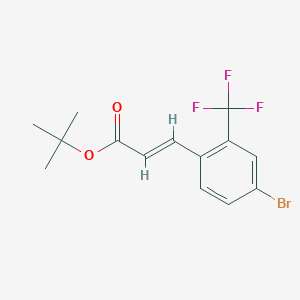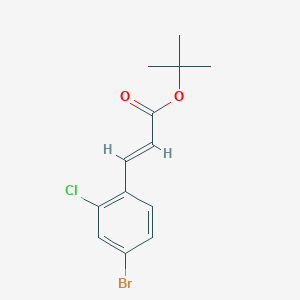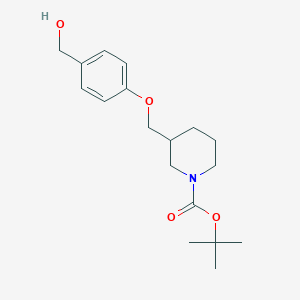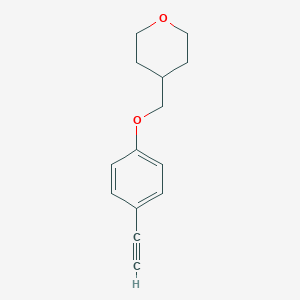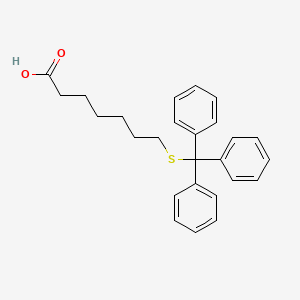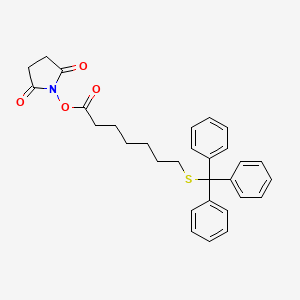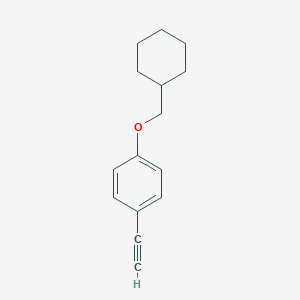
1-(Cyclohexylmethoxy)-4-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethoxy)-4-ethynylbenzene is an organic compound that features a cyclohexylmethoxy group attached to a benzene ring with an ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclohexylmethoxy)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . For this compound, the synthesis might involve reacting 4-ethynylphenol with cyclohexylmethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Williamson Ether Synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would be designed to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethoxy)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group could yield carboxylic acids or aldehydes, while reduction might produce alkanes or alkenes.
Scientific Research Applications
1-(Cyclohexylmethoxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might be explored for potential biological activities.
Medicine: The compound could serve as a precursor for pharmaceuticals.
Industry: It might be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethoxy)-4-ethynylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to undergo various chemical transformations, influencing biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine: Known for its sigma-2 receptor agonist activity.
1-Cyclohexyl-x-methoxybenzene: A novel psychoactive substance with structural similarities to tramadol and phencyclidine.
Uniqueness
1-(Cyclohexylmethoxy)-4-ethynylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethynyl group, in particular, offers opportunities for further functionalization and derivatization, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(cyclohexylmethoxy)-4-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,8-11,14H,3-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJNTZJSKGPKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
